molecular formula C22H29N3O5 B6561206 N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 946318-87-2

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6561206
CAS No.: 946318-87-2
M. Wt: 415.5 g/mol
InChI Key: TUTXHOWYODSILU-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide” is a complex organic molecule. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom . It also contains methoxy and acetyl groups, which can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting . They have been found to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

Piperidine derivatives, including “N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide”, represent a promising area for future research in drug discovery . The development of new synthetic methods and the discovery of new biological activities of these compounds could lead to the development of new therapeutic agents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-28-19-8-7-16(11-20(19)29-2)23-22(27)15-25-14-21(30-3)18(26)12-17(25)13-24-9-5-4-6-10-24/h7-8,11-12,14H,4-6,9-10,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTXHOWYODSILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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